6-(3-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the phenyl rings enhances the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. A common synthetic route includes the following steps:
Formation of Hydrazine Derivative: Reacting 3-bromobenzohydrazide with 2,5-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Cyclization: The resulting hydrazine derivative is then cyclized with carbon disulfide and potassium hydroxide to form the triazolothiadiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Derivatives with different functional groups replacing bromine or fluorine.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and amines.
Scientific Research Applications
6-(3-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its ability to interact with biological targets.
Biological Studies: Investigating its effects on enzyme activity, cell signaling pathways, and gene expression.
Material Science: Exploring its properties as a building block for advanced materials with specific electronic or optical properties.
Industrial Applications: Use as a precursor for the synthesis of other biologically active compounds or specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3-Methylphenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3-Nitrophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(3-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity. Compared to similar compounds with different substituents, this compound may exhibit improved potency, selectivity, and stability in various applications.
Properties
Molecular Formula |
C15H7BrF2N4S |
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Molecular Weight |
393.2 g/mol |
IUPAC Name |
6-(3-bromophenyl)-3-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H7BrF2N4S/c16-9-3-1-2-8(6-9)14-21-22-13(19-20-15(22)23-14)11-7-10(17)4-5-12(11)18/h1-7H |
InChI Key |
SLFVFSOZXLDSAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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